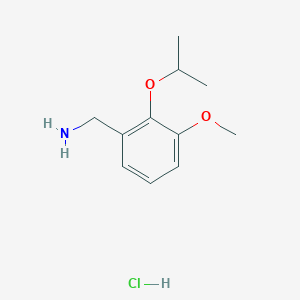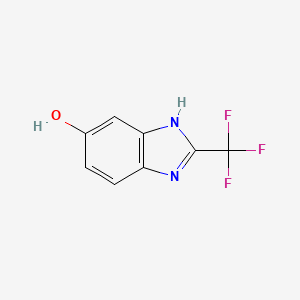
Pyridine, 2-(2-propenylsulfinyl)-
Descripción general
Descripción
“Pyridine, 2-(2-propenylsulfinyl)-” is a chemical compound with the CAS number 5235-09-6 . It is also known by other names such as 2-prop-2-enylsulfinylpyridine, allyl-2-pyridylsulfoxide, and 2-(Prop-2-ene-1-sulfinyl)pyridine .
Synthesis Analysis
The synthesis of pyridine derivatives involves various chemical reactions. For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone, which is used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The structure of the synthesized compounds is confirmed chemically by their preparations with other pathways and their spectral data . Pyridine derivatives are known to exhibit a variety of biological activities in different areas . The pyridine scaffold is an essential core in the chemical structure of a variety of approved drugs in the pharmaceutical market .Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. For instance, annulation reactions of pyridine-2-sulfenyl chloride with phenyl vinyl chalcogenides and allyl phenyl chalcogenides proceed regioselectively, leading to the formation of new 2- and 3-substituted [1,3]thiazolo[3,2-a]-pyridinium derivatives in 90–100% yields .Aplicaciones Científicas De Investigación
Organocatalysis in Asymmetric Michael Addition : Pyrrolidine-based catalysts derived from compounds like (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine, which share a structural resemblance to Pyridine, 2-(2-propenylsulfinyl)-, have shown efficiency in catalyzing asymmetric Michael addition reactions. This application is significant in synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity, without needing additives (Singh et al., 2013).
Cross-Coupling Reactions in Organic Synthesis : Pyridine sulfinates, which include Pyridine, 2-(2-propenylsulfinyl)-, serve as stable and easy-to-prepare nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This application is crucial for creating a broad range of linked pyridines (Markovic et al., 2017).
Facilitating Disulfide Bond Formation : Compounds like 2-Pyridine sulfenyl chloride are useful in deprotecting and activating the mercapto-group of cysteine for disulfide bond formation. This has implications in the synthesis of peptides and proteins, where disulfide bonds are crucial for structural stability (Castell & Tun-kyi, 1979).
Synthesis of 2-Aminopyridines : The displacement of a methylsulfinyl group from pyridine, similar in function to Pyridine, 2-(2-propenylsulfinyl)-, is a method for synthesizing 2-aminopyridines with various polar substituents. This synthesis process is essential in developing compounds with potential pharmaceutical applications (Teague, 2008).
Development of Polymer Electrolyte Fuel Cells : Polysulfone-based membranes with pyridine side chains, which could theoretically include Pyridine, 2-(2-propenylsulfinyl)-, are being researched for use in high-temperature polymer electrolyte fuel cells. These materials exhibit notable thermal stability and proton conductivity, making them promising for sustainable energy applications (Hink et al., 2015).
Catalytic Redox Reactions : Pyridine-2,6-dicarboxylic acid, related to Pyridine, 2-(2-propenylsulfinyl)-, exhibits catalytic activity in redox reactions involving Cr(VI) and phenylsulfinyl acetic acid. This demonstrates its potential in catalyzing oxidative decarboxylation, which can be applied in various chemical synthesis processes (Subramaniam & Selvi, 2015).
Safety and Hazards
Direcciones Futuras
Research on pyridine derivatives is ongoing, with recent advances in novel pyridine-based molecular frameworks and their unique clinical relevance . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This suggests that “Pyridine, 2-(2-propenylsulfinyl)-” and similar compounds may have potential applications in the future.
Propiedades
IUPAC Name |
2-prop-2-enylsulfinylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-2-7-11(10)8-5-3-4-6-9-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIFDKIYGHBTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529917 | |
| Record name | 2-(Prop-2-ene-1-sulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89818-47-3 | |
| Record name | 2-(Prop-2-ene-1-sulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2'-Amino[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3058424.png)



![Phenol, 3-[(1S)-1-(methylamino)ethyl]-](/img/structure/B3058430.png)



![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)

